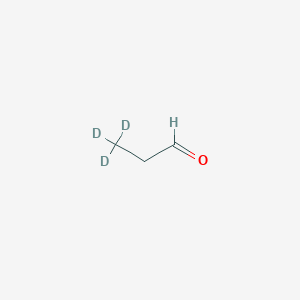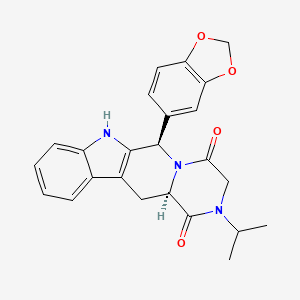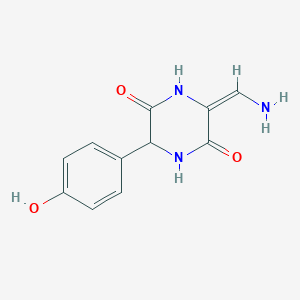
Propionaldehyde-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionaldehyde-d3, also known as deuterated propionaldehyde, is a deuterium-labeled compound with the molecular formula C3H5DO. It is a colorless liquid with a pungent, fruity odor. The deuterium labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionaldehyde-d3 can be synthesized through several methods. One common method involves the deuteration of propionaldehyde using deuterium gas (D2) in the presence of a catalyst. Another method involves the reduction of propionic acid-d3 using a reducing agent such as lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of ethylene-d4 with carbon monoxide and deuterium gas in the presence of a rhodium-based catalyst. This process yields a mixture of deuterated aldehydes, which can be separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde-d3 undergoes various chemical reactions typical of aldehydes, including:
Oxidation: this compound can be oxidized to propionic acid-d3 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to propanol-d3 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Propionic acid-d3.
Reduction: Propanol-d3.
Condensation: β-hydroxy aldehydes or ketones.
Scientific Research Applications
Propionaldehyde-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Isotope Tracing: Employed in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Material Science: Utilized in the study of polymerization processes and the development of new materials.
Mechanism of Action
The mechanism of action of propionaldehyde-d3 involves its interaction with various molecular targets and pathways. In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol group by the addition of hydrogen atoms. The deuterium labeling allows for precise tracking of these transformations in NMR studies.
Comparison with Similar Compounds
Propionaldehyde-d3 can be compared with other deuterated aldehydes such as acetaldehyde-d4 and butyraldehyde-d4. While all these compounds share similar chemical properties due to the presence of the aldehyde group, this compound is unique in its three-carbon structure, which makes it a valuable intermediate in various synthetic pathways. Additionally, its deuterium labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies.
Similar Compounds
Acetaldehyde-d4: A two-carbon deuterated aldehyde.
Butyraldehyde-d4: A four-carbon deuterated aldehyde.
Valeraldehyde-d5: A five-carbon deuterated aldehyde.
Properties
Molecular Formula |
C3H6O |
|---|---|
Molecular Weight |
61.10 g/mol |
IUPAC Name |
3,3,3-trideuteriopropanal |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3 |
InChI Key |
NBBJYMSMWIIQGU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC=O |
Canonical SMILES |
CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)




![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)

![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
